4-Trifluoromethoxybenzoic Acid-D4

LC-MS/MS Quantitative Bioanalysis Internal Standard Selection

Quantifying 4-(trifluoromethoxy)benzoic acid in plasma or urine via LC-MS/MS requires an internal standard that co-elutes with the analyte yet remains chromatographically distinguishable. Non-isotopic analogs introduce systematic bias from differential extraction recovery and ionization efficiency, while unlabeled TFMBA cannot be distinguished from endogenous analyte in incurred samples. • TFMBA-D4 provides a +4 Da mass shift, ensuring the IS channel remains free of isotopic interference from the natural [M+4] peak of unlabeled TFMBA, even at low ng/mL concentrations. • Specified isotopic purity ≥98% minimizes cross-signal interference; 3-year powder stability at -20°C supports single-lot procurement across multi-batch longitudinal studies, eliminating IS lot cross-validation.

Molecular Formula C8H5F3O3
Molecular Weight 210.14 g/mol
Cat. No. B12395125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Trifluoromethoxybenzoic Acid-D4
Molecular FormulaC8H5F3O3
Molecular Weight210.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OC(F)(F)F
InChIInChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i1D,2D,3D,4D
InChIKeyRATSANVPHHXDCT-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TFMBA-D4: Core Properties & Analytical Utility


4-Trifluoromethoxybenzoic Acid-D4 (TFMBA-D4) is a stable isotope-labeled analog of 4-(trifluoromethoxy)benzoic acid (TFMBA; CAS 330-12-1) wherein four aromatic protons are replaced by deuterium atoms . This isotopologue, with molecular formula C8HD4F3O3 and molecular weight 210.14 g/mol, serves as an internal standard (IS) in quantitative LC-MS/MS and NMR workflows for the accurate determination of TFMBA in complex matrices . Its commercial specification typically requires isotopic purity ≥98% to minimize cross-signal interference with the unlabeled analyte [1].

Deuterated SIL-IS for LC-MS/MS quantification
Mass-differentiated from unlabeled analyte to minimize cross-talk
Supports bioanalytical research method validation

TFMBA-D4 Irreplaceability in LC-MS/MS


Generic substitution of TFMBA-D4 with unlabeled TFMBA or structurally analogous internal standards fails to meet the analytical validation requirements for bioanalytical method validation due to three fundamental limitations. First, unlabeled TFMBA cannot be distinguished from endogenous or incurred analyte in study samples, rendering accurate quantification impossible in matrix-based assays. Second, structural analogs (e.g., 4-(trifluoromethyl)benzoic acid) exhibit differential extraction recovery, ionization efficiency, and chromatographic retention relative to TFMBA, introducing systematic bias that cannot be fully corrected post-acquisition [1]. Third, while 13C- or 15N-labeled TFMBA isotopologues exist as alternatives to deuterated standards, deuterated SIL-IS remain the first-line recommendation in regulatory SOPs for BA/BE studies, provided that method validation confirms the absence of differential matrix effects [2]. These constraints establish that TFMBA-D4 is not interchangeable with non-isotopic or non-deuterated analogs in validated quantitative workflows.

Unlabeled TFMBA cannot distinguish incurred analyte Lacks mass differentiation; endogenous background cannot be corrected in matrix-based assays.
Structural analogs introduce recovery/ionisation bias Differential extraction efficiency and chromatographic retention may not transfer to TFMBA.
Deuterated IS may exhibit differential matrix effects 13C- or 15N-labeled isotopologues may be evaluated if ion suppression is observed.

TFMBA-D4: Comparative Performance Evidence


Mass Shift Differentiation vs. Unlabeled TFMBA

In LC-MS/MS quantification, TFMBA-D4 provides a baseline mass shift of +4 Da relative to unlabeled TFMBA (m/z 206.12 → 210.14 in the molecular ion) [1]. This mass differential satisfies the industry-recommended threshold of 4–5 mass units to minimize MS cross-talk (isotopic carryover from the [M+2] or [M+4] natural abundance peaks of the unlabeled analyte) [2]. A smaller mass shift (e.g., +2 Da from a d2-labeled analog) or the use of unlabeled TFMBA (0 Da shift) fails to meet this selectivity criterion in complex biological matrices.

Mass Shift vs. Unlabeled
Class-level inference
+4 Da (TFMBA-D4) vs. 0 Da unlabeled; +2 Da d2-isotopologue fails MS cross-talk criterion
+4 Da shift supports unambiguous MS/MS channel separation.
Industry-recommended ≥4 Da mass differential for bioanalytical LC-MS/MS.
LC-MS/MS Quantitative Bioanalysis Internal Standard Selection

Regulatory Preference for Deuterated SIL-IS

Standard Operating Procedures for bioanalytical laboratories conducting BA/BE studies explicitly prioritize stable isotope-labeled internal standards (SIL-IS), with deuterated compounds specified as the preferred option over structurally similar analogs, provided justification is documented [1]. The justification requirement for using non-isotopic structural analogs (e.g., 4-(trifluoromethyl)benzoic acid) places an additional documentation burden on method development records and increases regulatory scrutiny during audits.

SOP Preference Hierarchy
Class-level inference
Deuterated SIL-IS preferred over structural analog; analog requires additional justification.
Aligns with method documentation hierarchy.
Research SOP context; not a guarantee of regulatory acceptance.
Bioavailability Bioequivalence Regulatory Compliance SOP

Isotopic Purity as Procurement Specification

Commercial TFMBA-D4 is supplied with a certified isotopic purity of ≥98% . This specification is critical because the presence of unlabeled TFMBA impurity in the IS stock contributes to baseline signal in the analyte channel, artificially inflating measured concentrations. In contrast, unlabeled TFMBA analytical standards (e.g., TCI T1400, purity >97.0% by GC/T) provide no isotopic enrichment specification because they are intended for calibration rather than internal standardization [1].

Isotopic Purity Specification
Specification review
≥98% isotopic purity vs. unlabeled TFMBA chemical purity only.
Procurement checkpoint to limit IS carryover signal.
Verify CoA; purity below specification may elevate baseline.
Certificate of Analysis Isotopic Purity Procurement Specification

Differential Matrix Effects: Deuterated vs. 13C/15N IS

A systematic head-to-head comparison of deuterated (2H) versus non-deuterated (13C and 15N) SIL-IS for urinary biomarkers demonstrated that deuterated IS can exhibit differential ion suppression relative to the analyte, leading to significant quantitative bias. In that study, the deuterated IS (2MHA-[2H7]) produced urinary concentrations averaging 59.2% lower than those generated with the 13C6-labeled IS, with spike accuracy showing a −38.4% negative bias for the deuterated IS versus no significant bias for 13C6 [1]. Post-column infusion confirmed that the deuterated IS experienced ion suppression not equally shared by the analyte or the 13C-labeled IS [1]. This phenomenon arises because deuterium substitution alters polarity and chromatographic retention sufficiently to cause differential co-elution with ion-suppressing matrix components [2].

Differential Matrix Effects
Head-to-head comparison
Deuterated IS: 59.2% lower concentration, −38.4% spike accuracy bias vs. 13C6-IS (no significant bias).
Reported differential ion suppression; deuterated IS may require matrix-effect evaluation.
Published urinary biomarker assay; matrix-specific validation needed.
Matrix Effect Ion Suppression LC-ESI-MS/MS Method Validation

13C-Labeled TFMBA for Matrix Effect Mitigation

A 13C-labeled analog of TFMBA (4-(Trifluoromethoxy)benzoic acid-13C) is commercially available and may serve as an alternative internal standard when deuterium-associated differential matrix effects are observed during method validation . Unlike deuterated isotopologues, 13C-labeled standards do not experience deuterium-hydrogen exchange or polarity shifts that can alter chromatographic retention and ion suppression profiles relative to the analyte [1]. The procurement decision between TFMBA-D4 and TFMBA-13C therefore hinges on the outcome of matrix effect experiments conducted during assay development.

13C-TFMBA Alternative
Supporting evidence
13C-labeled TFMBA may avoid deuterium-associated polarity shift and differential ion suppression.
Contingency IS for matrix-effect mitigation.
Class-level inference; evaluate experimentally during method development.
13C Isotopologue Differential Matrix Effect Alternative IS

Storage Stability Specification: TFMBA-D4 Powder vs. Reconstituted Formulations

TFMBA-D4 powder is stable for 3 years at −20°C, 2 years at 4°C, and withstands ambient temperature shipping for several days without degradation . In solvent (e.g., DMSO stock solutions), stability is reduced to 6 months at −80°C or 1 month at −20°C . In contrast, unlabeled TFMBA (TCI T1400) is recommended for room temperature storage with a preference for <15°C in a cool, dark place, and no long-term stability data are provided in the public specification [1].

Storage Stability
Supporting evidence
Powder: −20°C/3 yr, 4°C/2 yr; in solvent: −80°C/6 mo, −20°C/1 mo.
Procurement quantity and inventory planning support.
Supplier-reported data; validate under actual lab conditions.
Stability Storage Conditions Inventory Management

TFMBA-D4: Optimal Deployment Scenarios


BA/BE Bioanalysis Under ICH M10 Compliance

In bioavailability and bioequivalence studies requiring validated LC-MS/MS methods for TFMBA or its metabolites in plasma/urine, TFMBA-D4 is the SOP-preferred internal standard for correcting extraction variability and ionization efficiency fluctuations [1]. Its deuterated SIL-IS status satisfies the regulatory expectation that the IS be chemically identical to the analyte while remaining chromatographically distinguishable.

Cross-Talk Minimization in Method Development

When developing an LC-MS/MS assay for TFMBA in a complex matrix with high endogenous background, the +4 Da mass shift provided by TFMBA-D4 ensures that the IS channel (m/z transition specific to the deuterated species) remains free of isotopic interference from the naturally occurring [M+4] peak of unlabeled TFMBA [2]. This is particularly critical when the target analyte is present at low ng/mL concentrations where even minor cross-talk can exceed the LLOQ.

Contingency Switch to 13C-TFMBA

During method validation, if post-column infusion or post-extraction spike experiments reveal differential ion suppression between TFMBA-D4 and unlabeled TFMBA (as documented in the Bowman et al. 2023 study showing −38.4% spike accuracy bias with deuterated IS [3]), the procurement strategy should pivot to TFMBA-13C. The 13C-labeled isotopologue maintains identical chemical identity without deuterium-associated polarity shifts, thereby minimizing differential matrix effects while preserving SIL-IS regulatory compliance [4].

IS Inventory Stability for Long-Term Studies

For longitudinal studies spanning multiple analytical batches over several months, the defined storage stability of TFMBA-D4 powder (3 years at −20°C) supports bulk procurement and single-lot consistency across all study samples . This eliminates the need for IS lot cross-validation, a requirement when switching between different IS batches mid-study that can introduce quantitative drift.

Application
Selection Property
Validation Focus
Pharmacokinetic research bioanalysis
Deuterated SIL-IS alignment
Extraction recovery and ionisation reproducibility
Low-concentration analyte quantification in complex matrices
Mass-differentiated IS
IS channel cross-talk assessment
Matrix-effect mitigation evaluation
13C-labeled isotopologue availability
Differential ion suppression comparison
Longitudinal PK study batch management
Documented long-term powder stability
Single-lot continuity without cross-validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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